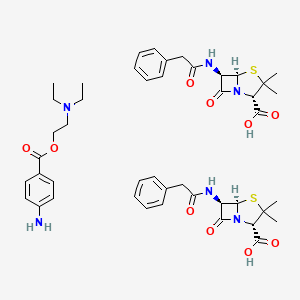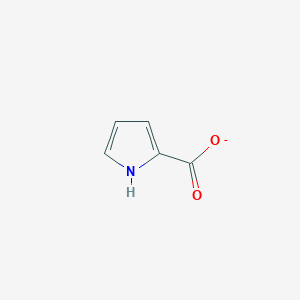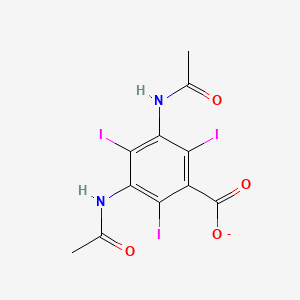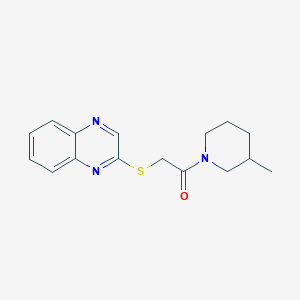
O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is a trisaccharide composed of three glucose units linked by glycosidic bonds. It is a naturally occurring carbohydrate found in various plants and is commonly known as a type of oligosaccharide. This compound plays a significant role in various biological processes and has applications in food, pharmaceutical, and biochemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis uses glycosyltransferases to catalyze the formation of glycosidic bonds between glucose units. Chemical synthesis involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired trisaccharide through fermentation. The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain the pure compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, breaking down into glucose units.
Oxidation: This compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde groups in the glucose units to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Glucose.
Oxidation: Gluconic acid derivatives.
Reduction: Reduced sugar alcohols.
Wissenschaftliche Forschungsanwendungen
O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in plant metabolism and as a prebiotic promoting beneficial gut bacteria.
Medicine: Explored for its potential in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the food industry as a sweetener and in the production of bio-based materials.
Wirkmechanismus
The mechanism of action of O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose involves its interaction with specific enzymes and receptors in biological systems. In the digestive system, it is broken down by glycosidases into glucose, which is then absorbed and utilized by the body. In the gut, it acts as a prebiotic, promoting the growth of beneficial bacteria by serving as a substrate for fermentation.
Vergleich Mit ähnlichen Verbindungen
Maltose: A disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond.
Cellobiose: A disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond.
Lactose: A disaccharide made up of glucose and galactose linked by a β(1→4) glycosidic bond.
Uniqueness: O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose is unique due to its trisaccharide structure and the specific glycosidic linkages (α(1→4) and α(1→6)). This structure imparts distinct physical and chemical properties, making it suitable for specific applications in food, pharmaceuticals, and biotechnology.
Eigenschaften
CAS-Nummer |
32581-33-2 |
|---|---|
Molekularformel |
C18H32O16 |
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)10(25)6(23)4-31-17-15(30)13(28)16(8(3-21)33-17)34-18-14(29)12(27)11(26)7(2-20)32-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+/m0/s1 |
InChI-Schlüssel |
NTMRUAZNTUGDCC-WRUNLCLZSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)CO)O)O)O)O |
Key on ui other cas no. |
32581-33-2 |
Synonyme |
1-4-Glu-Glu-Glu O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-6)-D-glucose O-glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)


![4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B1227807.png)
![ethyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B1227810.png)
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)


![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)

![N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B1227820.png)

